molecular formula C36H38F6P3Rh B1146815 (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate CAS No. 154661-57-1

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate

Cat. No.: B1146815
CAS No.: 154661-57-1
M. Wt: 780.5
InChI Key:
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Description

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is a chiral rhodium complex widely used in asymmetric catalysis. This compound is particularly significant in the field of organometallic chemistry due to its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate typically involves the coordination of (2S,4S)-2,4-Bis(diphenylphosphino)pentane with a rhodium precursor in the presence of norbornadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine ligands .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium(I) complexes with different ligands .

Mechanism of Action

The mechanism by which (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The chiral environment provided by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand ensures high enantioselectivity in the reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.

    (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine: Another chiral diphosphine ligand used in asymmetric catalysis.

    1,3-Bis(diphenylphosphino)propane: Used in various transition metal-catalyzed cross-coupling reactions.

Uniqueness

What sets (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate apart is its exceptional ability to induce high enantioselectivity in catalytic reactions. The specific chiral environment created by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand is particularly effective in asymmetric transformations, making it a preferred choice in the synthesis of chiral molecules.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane;rhodium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2.C7H8.F6P.Rh/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3-22,24-25H,23H2,1-2H3;1-4,6-7H,5H2;;/q;;-1;/t24-,25-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRCCVNNHATHD-FQFBWUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F6P3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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